molecular formula C16H20INO B159052 2-Naphthoylethyltrimethylammonium CAS No. 31059-54-8

2-Naphthoylethyltrimethylammonium

Cat. No. B159052
CAS RN: 31059-54-8
M. Wt: 369.24 g/mol
InChI Key: LIFHUGCXEAQKRZ-UHFFFAOYSA-M
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Description

2-Naphthoylethyltrimethylammonium is a compound with the molecular formula C16H20INO . It is also known by other names such as beta-NETA and trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium iodide .


Molecular Structure Analysis

The molecular weight of this compound is 369.24 g/mol . The InChI representation of the molecule is InChI=1S/C16H20NO.HI/c1-17(2,3)11-10-16(18)15-9-8-13-6-4-5-7-14(13)12-15;/h4-9,12H,10-11H2,1-3H3;1H/q+1;/p-1 . The Canonical SMILES representation is CN+(C)CCC(=O)C1=CC2=CC=CC=C2C=C1.[I-] .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 369.24 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 369.05896 g/mol . The topological polar surface area of the compound is 17.1 Ų . The heavy atom count is 19 .

Scientific Research Applications

Adsorption and Removal of Contaminants

A study by Zhu et al. (2014) focused on using montmorillonite as an adsorbent for the simultaneous removal of various contaminants from water, including crystal violet and 2-naphthol. They discovered that this process effectively removed almost all the experimental contaminants, suggesting a potential application of 2-naphthoylethyltrimethylammonium in water purification.

Phase Behavior in Aqueous Solutions

Abdel-Rahem et al. (2005) investigated the phase behavior of 2-hydroxy-1-naphthoic acid mixed with cetyltrimethylammonium hydroxide in aqueous solutions. This study revealed the formation of various phases, including viscoelastic gels and liquid crystalline gels, indicating the potential of this compound in creating novel material phases.

Spectrophotometric Applications

The study by Sharma et al. (1986) explored the spectrophotometric analysis of the indium-1-(2-pyridylazo)-2-naphthol complex in the presence of cetyltrimethylammonium bromide. This indicates the application of this compound in analytical chemistry, specifically in spectrophotometric studies for precise measurements.

DNA Binding and Antimicrobial Studies

In research by Ahmad et al. (2021), they synthesized new metal complexes involving naphthyl acetohydrazide for studying interactions with DNA and antimicrobial activities. This suggests the potential of this compound in biomedical research, particularly in the development of new pharmaceuticals and antimicrobial agents.

Environmental Applications

Research by Alkilany et al. (2008) on gold nanorods coated with cetyltrimethylammonium bromide demonstrated the adsorption of 1-naphthol, indicating potential environmental applications in pollutant removal and water treatment processes.

Mechanism of Action

Target of Action

2-Naphthoylethyltrimethylammonium, also known as Beta-NETA, primarily targets Choline acetyltransferase (ChAT) . ChAT is an enzyme that mediates the synthesis of the neurotransmitter acetylcholine from acetyl-CoA and choline .

Mode of Action

Beta-NETA interacts with ChAT to facilitate the synthesis of acetylcholine

Biochemical Pathways

Beta-NETA’s action on ChAT affects the acetylcholine synthesis pathway . Acetylcholine is a key neurotransmitter involved in many functions, including muscle stimulation, memory formation, and learning. By influencing the production of acetylcholine, Beta-NETA can potentially impact these processes. Additionally, it has been suggested that Beta-NETA may interact with genes related to phosphorylation , indicating a possible influence on protein function and cellular signaling.

Pharmacokinetics

As a quaternary ammonium salt, it is likely to be soluble , which could influence its bioavailability and distribution within the body.

Result of Action

The primary result of Beta-NETA’s action is the facilitation of acetylcholine synthesis . This could potentially influence neurological processes where acetylcholine plays a role, such as memory and learning.

Action Environment

The action, efficacy, and stability of Beta-NETA are likely to be influenced by various environmental factors. As a soluble compound , its action could be affected by factors such as pH and the presence of other solutes.

Biochemical Analysis

Biochemical Properties

2-Naphthoylethyltrimethylammonium plays a crucial role in biochemical reactions by inhibiting choline acetyltransferase (ChAT). This enzyme is responsible for the synthesis of acetylcholine, a neurotransmitter essential for muscle activation and various brain functions . By inhibiting ChAT, this compound affects the production of acetylcholine, leading to alterations in neurotransmission. Additionally, this compound interacts with other biomolecules, including proteins and enzymes involved in neurotransmitter synthesis and degradation, thereby influencing the overall biochemical environment.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the inhibition of choline acetyltransferase by this compound leads to decreased acetylcholine levels, affecting neurotransmission and synaptic plasticity . This compound also impacts other cell types by altering the expression of genes involved in neurotransmitter synthesis and degradation, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with choline acetyltransferase, leading to enzyme inhibition. This inhibition results in decreased synthesis of acetylcholine, affecting neurotransmission and synaptic function . Additionally, this compound may interact with other biomolecules, such as receptors and transporters, further modulating cellular signaling pathways and gene expression. These interactions contribute to the overall effects of the compound on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for consistent inhibition of choline acetyltransferase over extended periods . Degradation of this compound can occur under certain conditions, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on neurotransmitter levels and cellular function, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits choline acetyltransferase, leading to decreased acetylcholine levels and altered neurotransmission . At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and function. Threshold effects have been observed, where specific dosages result in significant changes in neurotransmitter levels and cellular processes, emphasizing the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to neurotransmitter synthesis and degradation. This compound interacts with enzymes and cofactors involved in the acetylcholine synthesis pathway, influencing metabolic flux and metabolite levels . Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes and transporters, further impacting cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects on choline acetyltransferase and other biomolecules . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, affecting its overall efficacy and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. This compound is primarily localized in cellular compartments where choline acetyltransferase is present, such as the cytoplasm and synaptic vesicles . The targeting of this compound to these compartments is facilitated by specific targeting signals and post-translational modifications, ensuring its effective inhibition of choline acetyltransferase and modulation of neurotransmitter synthesis.

properties

IUPAC Name

trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20NO.HI/c1-17(2,3)11-10-16(18)15-9-8-13-6-4-5-7-14(13)12-15;/h4-9,12H,10-11H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFHUGCXEAQKRZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC(=O)C1=CC2=CC=CC=C2C=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953164
Record name N,N,N-Trimethyl-3-(naphthalen-2-yl)-3-oxopropan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31059-54-8
Record name 2-Naphthoylethyltrimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031059548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl-3-(naphthalen-2-yl)-3-oxopropan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does beta-NETA interact with ChA and what are the downstream effects of this interaction?

A1: Beta-NETA inhibits ChA, the enzyme responsible for acetylcholine (ACh) synthesis, in a non-competitive manner with respect to both acetylcoenzyme A and choline. [] This means that beta-NETA doesn't directly compete with these substrates for the active site. Instead, it likely binds to a different site on the enzyme, altering its conformation and reducing its catalytic activity. [] This inhibition leads to a decrease in ACh production. As ACh is a crucial neurotransmitter involved in various physiological processes, inhibiting its synthesis can have significant downstream effects on neuronal signaling and muscle function.

Q2: How does the structure of beta-NETA compare to its isomer, alpha-NETA, and how do these structural differences affect their potency as ChA inhibitors?

A2: Both beta-NETA and alpha-NETA share the same molecular formula and weight, but they differ in the position of the naphthoyl group on the ethyltrimethylammonium backbone. This seemingly minor structural difference leads to a significant difference in their potency as ChA inhibitors. Alpha-NETA, with the naphthoyl group in the alpha position, exhibits a much higher inhibitory potency (IC50 = 9 μM) compared to beta-NETA (IC50 = 76 μM). [, ] This suggests that the alpha position of the naphthoyl group allows for a more favorable interaction with the enzyme, potentially through better alignment within the binding site, leading to more effective inhibition. []

  1. [1] 2-(alpha-Naphthoyl)ethyltrimethylammonium iodide and its beta-isomer: new selective, stable and fluorescent inhibitors of choline acetyltransferase.
  2. [2] Relationships between chemical structure and inhibition of choline acetyltransferase by 2-(alpha-naphthoyl)ethyltrimethylammonium and related compounds.

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